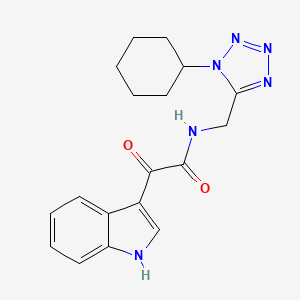

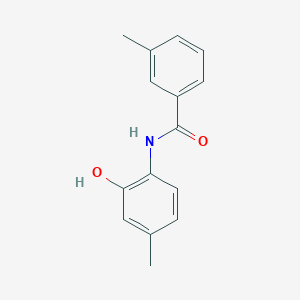

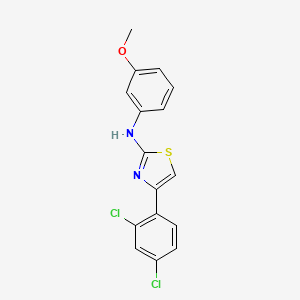

![molecular formula C15H13N5O2S B2541627 2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide CAS No. 1226431-59-9](/img/structure/B2541627.png)

2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) and as dual kinase inhibitors of CK2 and GSK3β .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized and tested for their inhibitory activity .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetrahydrobenzo[d]thiazole core . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .科学的研究の応用

Antimicrobial and Antifungal Activity

Research on structurally similar compounds has demonstrated promising antimicrobial and antifungal activities. Compounds derived from pyrazine and thiazole scaffolds, such as those involving modifications of benzothiazolyl and pyrazolyl groups, have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential for developing new antimicrobial agents based on the core structure of interest, highlighting the importance of such compounds in addressing drug-resistant bacterial infections (Palkar et al., 2017).

Anticancer Evaluation

Synthesis and evaluation of compounds with a pyrazine or thiazole backbone have also been explored for anticancer activities. A study on N-substituted benzyl/phenyl derivatives incorporating pyrazolobenzothiazine and carboxamide moieties revealed moderate to significant radical scavenging activities, indicating potential antioxidant properties which can be beneficial in cancer prevention or therapy (Ahmad et al., 2012).

Cocrystal Formation for Drug Development

The formation of cocrystals involving pyrazinamide, a compound structurally related to the one of interest, with various hydroxybenzoic acids has been investigated for enhancing pharmaceutical properties. These studies underscore the significance of cocrystal formation in improving drug solubility, stability, and bioavailability, offering pathways for the development of better pharmaceutical formulations (Al-Otaibi et al., 2020).

Agricultural and Environmental Applications

Compounds based on the pyrazole structure have been explored for their potential as inhibitors of photosynthetic electron transport, suggesting utility in the development of herbicides. This research points towards the application of such compounds in agriculture, specifically in the formulation of new herbicidal agents that target photosynthesis in weeds, presenting a method for controlling agricultural pests with minimal environmental impact (Vicentini et al., 2005).

作用機序

将来の方向性

特性

IUPAC Name |

2-pyrazin-2-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c21-13(19-14-9-3-1-2-4-10(9)20-22-14)12-8-23-15(18-12)11-7-16-5-6-17-11/h5-8H,1-4H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASCMVIBEWHLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

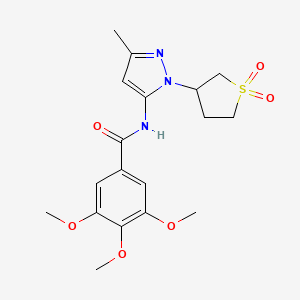

![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)

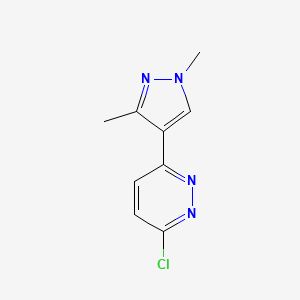

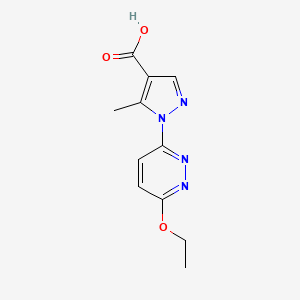

![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)

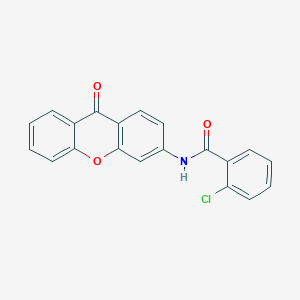

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)

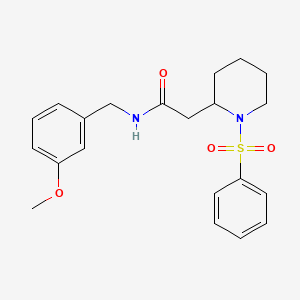

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)

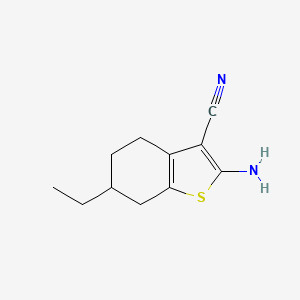

![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)